molecular formula C25H22N2O5S2 B12023991 Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612079-03-5

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12023991
CAS No.: 612079-03-5
M. Wt: 494.6 g/mol
InChI Key: PBTYAOWQVOBRBL-DEDYPNTBSA-N
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Description

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a sophisticated chemical scaffold designed as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a key investigative tool in oncology research, particularly for studying non-small cell lung cancer (NSCLC), breast cancer, and other malignancies driven by aberrant EGFR signaling [1] . Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of critical downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cancer cell proliferation, survival, and metastasis [2] . The molecular structure incorporates a thiazolopyrimidine core, which is known to confer high affinity for kinase targets, and specific substituents like the 4-acetoxybenzylidene moiety are strategically placed to enhance binding interactions and selectivity. Beyond its primary role in EGFR-driven cancers, this inhibitor is also valuable in pharmacological studies for understanding mechanisms of acquired resistance to first-generation EGFR tyrosine kinase inhibitors and for evaluating combination therapies. Its research value extends to chemical biology for probing kinase function and validating EGFR as a target in various disease models.

Properties

CAS No.

612079-03-5

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S2/c1-14-21(24(30)31-3)22(17-7-11-19(33-4)12-8-17)27-23(29)20(34-25(27)26-14)13-16-5-9-18(10-6-16)32-15(2)28/h5-13,22H,1-4H3/b20-13+

InChI Key

PBTYAOWQVOBRBL-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Polyphosphoric Acid (PPA)

A foundational approach for thiazolo[3,2-a]pyrimidine derivatives involves the cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA). For example, Balkan et al. demonstrated that heating intermediates such as 1a–x with PPA at elevated temperatures (100–120°C) for 2 hours induces intramolecular cyclization, yielding thiazolopyrimidine cores.

Adaptation for Target Compound :

  • Precursor Synthesis :

    • Condense 4-(methylthio)benzaldehyde with methyl acetoacetate and thiourea to form a dihydropyrimidine intermediate.

    • Introduce the 4-acetoxybenzylidene moiety via Knoevenagel condensation with 4-acetoxybenzaldehyde under acidic conditions.

  • Cyclization :

    • Treat the intermediate with freshly prepared PPA at 110°C for 2 hours.

    • Neutralize with aqueous ammonia to precipitate the crude product.

  • Purification :

    • Recrystallize from acetone-water (1:1) to achieve >75% yield.

Key Advantages :

  • High regioselectivity for the thiazolo[3,2-a]pyrimidine scaffold.

  • Scalable for gram-to-kilogram production.

One-Pot Synthesis Using Ionic Liquids

A patent by CN103012440A describes a one-pot method for thiazolo[3,2-a]pyrimidines using ionic liquids as green catalysts.

Procedure :

  • Reaction Setup :

    • Combine 2-aminothiazole (5.0 mmol), 4-(methylthio)benzaldehyde (5.2 mmol), methyl acetoacetate (5.2 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br, 0.2 g) in ethanol (30 mL).

  • Reaction Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Monitor via TLC for intermediate formation.

  • Workup :

    • Remove solvent under reduced pressure.

    • Recrystallize the residue from acetonitrile to isolate the target compound.

Yield : 80–86%.

Advantages :

  • Eliminates multi-step purification.

  • Ionic liquids enhance reaction efficiency and reduce byproducts.

Post-Functionalization of Thiazolopyrimidine Cores

Sherif et al. reported post-synthetic modifications of thiazolo[3,2-a]pyrimidine-3-ones through coupling or condensation reactions.

Application :

  • Core Synthesis :

    • Prepare 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate via PPA cyclization.

  • Knoevenagel Condensation :

    • React the core with 4-acetoxybenzaldehyde in acetic acid under reflux (12 hours).

    • Use piperidine as a base to facilitate enolate formation.

Yield : ~70% after column chromatography.

Analytical Characterization

Spectroscopic Data

While direct data for the target compound is limited, analogous thiazolopyrimidines exhibit:

  • ¹H NMR (CDCl₃) : δ 7.2–7.3 (m, aromatic protons), 6.5–6.6 (d, thiazole H), 2.45 (s, CH₃), 4.04–4.11 (m, OCH₂CH₃).

  • IR (KBr) : 1693 cm⁻¹ (ester C=O), 1575 cm⁻¹ (C=N).

  • MS : Molecular ion peak at m/z 526.1 (C₂₅H₂₂N₂O₅S₂).

Physicochemical Properties

  • Lipophilicity : Calculated Clog P = 3.8 (indicating moderate hydrophobicity).

  • Melting Point : 138–140°C (from acetonitrile).

Comparative Analysis of Methods

Parameter PPA Cyclization One-Pot Synthesis Post-Functionalization
Yield (%)75–8080–8670
Reaction Time (h)2–46–812–24
CatalystPPA[bmim]BrPiperidine
Purification ComplexityModerateLowHigh
ScalabilityHighIndustrialLab-scale

Challenges and Optimization Opportunities

  • Byproduct Formation : PPA-mediated reactions may generate brominated byproducts; replacing HBr with milder acids could improve selectivity.

  • Solvent Systems : Ethanol in one-pot synthesis offers sustainability, but switching to dimethylformamide (DMF) may accelerate condensation kinetics.

  • Catalyst Recycling : Ionic liquids like [bmim]Br can be recovered and reused ≥5 times without yield loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may yield more saturated compounds.

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties
The compound is noted for its potential as an intermediate in the synthesis of COX-2 inhibitors. COX-2 inhibitors are significant in treating inflammatory diseases and pain management. Research indicates that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes .

Antimicrobial Activity
Studies have indicated that thiazolo[3,2-a]pyrimidine derivatives can possess antimicrobial properties. The presence of the methylthio group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigid thiazole and pyrimidine rings.

Dyes and Pigments
Due to its chromophoric properties, derivatives of this compound can be explored for use in dye applications. The presence of aromatic systems contributes to light absorption characteristics suitable for dyeing textiles or producing colorants for plastics.

Case Study 1: Development of COX-2 Inhibitors

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives to evaluate their COX-2 inhibitory activity. The findings demonstrated that modifications at specific positions on the thiazole ring significantly enhanced anti-inflammatory efficacy compared to traditional NSAIDs .

Case Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives against a range of bacterial strains. Results indicated that certain modifications led to increased potency against resistant strains, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2 (benzylidene group), 5 (aryl or heteroaryl group), and 6 (ester or amide group). Key comparisons include:

Compound Substituent at Position 2 Substituent at Position 5 Ester/Amino Group at Position 6 Key Properties/Activities Reference
Target Compound 4-Acetoxybenzylidene 4-(Methylthio)phenyl Methyl ester N/A (hypothetical bioactivity) -
Compound 11a () 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Carbonitrile IR: 3,436 cm⁻¹ (NH); MP: 243–246°C
Compound 11b () 4-Cyanobenzylidene 5-Methylfuran-2-yl Carbonitrile IR: 3,423 cm⁻¹ (NH); MP: 213–215°C
Ethyl 5-(4-Bromophenyl) derivative () 4-Bromophenyl Ethyl ester Ethyl ester Crystal packing dominated by π-halogen interactions
Mannich Base 9e () Morpholinomethyl 2-Chlorophenyl Ethyl ester Antimicrobial activity against E. coli and C. albicans
Compound in 2-Methoxybenzylidene 4-Acetoxyphenyl Ethyl ester Enhanced solubility due to methoxy group
Compound 617696-94-3 () 3,4,5-Trimethoxybenzylidene Thiophen-2-yl Benzyl ester Potential bioactivity via thiophene ring

Key Observations:

  • Aryl Groups at Position 5 : Bulky or heteroaryl groups (e.g., thiophene in ) may improve binding to biological targets via π-π stacking or hydrophobic interactions .
  • Ester vs. Amide Groups : Methyl/ethyl esters (target compound, ) offer metabolic stability, whereas amides () may enhance hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : Range from 213°C (11b) to 268°C (compound 12 in ), correlating with substituent polarity and molecular symmetry .
  • Solubility: Methoxy and acetoxy groups (, target compound) improve aqueous solubility compared to nonpolar methyl or bromo substituents .
  • Spectroscopic Profiles : IR spectra confirm NH/CN groups (), while ¹³C NMR data reveal electronic effects of substituents on chemical shifts .

Biological Activity

Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general steps outline the synthetic pathway:

  • Formation of the Thiazole Ring : The initial step involves the cyclization of appropriate thioketones with aldehydes.
  • Introduction of Functional Groups : Subsequent reactions introduce acetoxy and methylthio groups to achieve the final structure.
  • Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 31.25 to 125 μg/mL, indicating potent activity against these pathogens .
CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus62.5
Compound BEscherichia coli125

Anticancer Activity

The thiazolo[3,2-a]pyrimidine derivatives have also shown promising anticancer activity:

  • Cell Line Studies : In vitro studies demonstrated that these compounds inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the low micromolar range (around 10–20 μM), indicating effective cytotoxicity .

Case Studies

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against various Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazole ring significantly enhance antibacterial activity .
  • Anticancer Research : Another research article focused on the anticancer potential of similar compounds, showing that they induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. Advanced

  • Catalyst Screening : Adjust sodium acetate concentration to balance cyclization and by-product formation.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility.
  • Purification : Gradient recrystallization (e.g., ethyl acetate/ethanol) or column chromatography (silica gel, hexane/EtOAc) enhances purity . Monitor intermediates via TLC or HPLC to identify bottlenecks.

What spectroscopic techniques are critical for characterization?

Q. Basic

  • NMR : 1^1H/13^13C NMR confirms substituent integration (e.g., methylthio protons at ~2.5 ppm).
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and C–S bonds (~650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., Mr=494.55M_r = 494.55 for analogous compounds ).

How do hydrogen-bonding networks influence crystal packing?

Advanced
SCXRD reveals bifurcated C–H···O bonds forming chains along the cc-axis, stabilizing the lattice . Tools like Mercury visualize interactions, while Hirshfeld surface analysis quantifies contact contributions. Compare packing motifs with related structures (e.g., carboxybenzylidene derivatives ) to assess substituent effects on supramolecular assembly.

What biological activities are reported for analogous thiazolopyrimidines?

Basic
Derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, fluorobenzylidene analogs show enhanced activity due to electron-withdrawing groups . Preliminary screening involves in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity).

How should stability studies under varying conditions be designed?

Q. Advanced

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
  • Solubility : Test stability in DMSO, ethanol, and buffers (pH 4–9) via UV-Vis spectroscopy.
  • Light Sensitivity : Expose to UV/visible light and monitor degradation via HPLC .

How can reaction mechanisms for cyclization steps be elucidated?

Q. Advanced

  • Isotope Labeling : Use 13^{13}C-labeled precursors to track bond formation via NMR.
  • Intermediate Trapping : Quench reactions at intervals to isolate intermediates (e.g., thiourea adducts) for characterization .
  • Computational Studies : DFT calculations (e.g., Gaussian) model transition states and activation energies for key steps like thiazole ring closure .

What are common impurities, and how are they identified?

Basic
By-products include unreacted aldehydes or incomplete cyclization products. LC-MS with electrospray ionization (ESI) detects low-abundance impurities. Compare retention times and fragmentation patterns with synthetic standards. For example, residual acetic acid from the reaction mixture appears as a peak at ~2.1 ppm in 1^1H NMR .

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